N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a 1,3-oxazinan ring, a 4-chlorobenzenesulfonyl group, and a 2-oxopyrrolidinylpropyl side chain. The 1,3-oxazinan moiety contributes to conformational rigidity, while the 4-chlorobenzenesulfonyl group enhances lipophilicity and stability. The 2-oxopyrrolidinylpropyl substituent introduces a polar, cyclic amide group, which may improve solubility and bioavailability compared to alkyl-substituted analogs .
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O6S/c21-15-5-7-16(8-6-15)32(29,30)25-12-3-13-31-18(25)14-23-20(28)19(27)22-9-2-11-24-10-1-4-17(24)26/h5-8,18H,1-4,9-14H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAMCOGNWKZWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the chlorobenzenesulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Differences
The target compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs. Key comparisons include:
*Estimated based on structural analysis.
†Calculated using fragment-based approximation.
Key Functional Group Impacts
- 4-Chlorobenzenesulfonyl Group: Present in both the target compound and ’s analog, this group increases metabolic stability and membrane permeability compared to non-sulfonylated analogs .
- 2-Oxopyrrolidinylpropyl vs. 2-Methylpropyl : The pyrrolidone ring in the target compound introduces hydrogen-bonding capacity, likely improving aqueous solubility over the branched alkyl chain in ’s compound .
- Ethanediamide Linker : This moiety, shared with ’s triazole derivatives, provides a flexible spacer that may enhance binding to target proteins .
Pharmacological and Physicochemical Implications
- Solubility : The 2-oxopyrrolidinylpropyl group likely confers better aqueous solubility than alkyl-substituted analogs (e.g., ’s compound), aligning with trends observed in polar heterocycles .
- Bioavailability : Increased polarity may enhance intestinal absorption but reduce blood-brain barrier penetration compared to more lipophilic analogs.
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- 1,3-Oxazinan Ring : A heterocyclic structure that may influence its biological interactions.
- Chlorobenzenesulfonyl Group : Enhances the compound's ability to interact with biological targets.
- Ethane Diamide Moiety : Contributes to the compound's solubility and reactivity.
Molecular Formula and Weight
- Molecular Formula : C16H22ClN3O5S
- Molecular Weight : Approximately 403.88 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Oxazinan Ring : Cyclization of an appropriate amine with aldehyde or ketone.
- Introduction of the Sulfonyl Group : Reaction of sulfonyl chloride with the oxazinan intermediate.
- Attachment of the Propyl Chain : Nucleophilic substitution involving a propyl halide.
These steps require optimization for yield and purity, often utilizing purification techniques such as recrystallization or chromatography .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. The chlorobenzenesulfonyl group may enhance its interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth .
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Study on Sulfonamide Derivatives : Research on sulfonamide derivatives has shown their effectiveness in inhibiting bacterial growth and modulating various biological pathways .
- Allosteric Enhancers : Compounds with similar structures have been identified as allosteric enhancers for specific receptors, suggesting that this compound may also exhibit such properties .
The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors. This interaction can inhibit their activity, leading to various biological effects:
- Enzyme Inhibition : Preventing substrate access to active sites.
- Receptor Modulation : Altering activity and downstream signaling pathways .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(pyridin-2-yl)methyl}ethanediamide | 452.91 g/mol | Antimicrobial, Anti-inflammatory |
| 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted)piperazin-1-yl]thiophenes | Varies | Allosteric enhancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
